molecular formula C25H46N6O7 B046216 Perindopril arginine CAS No. 612548-45-5

Perindopril arginine

Cat. No.: B046216
CAS No.: 612548-45-5
M. Wt: 542.7 g/mol
InChI Key: RYCSJJXKEWBUTI-YDYAIEMNSA-N
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Description

Perindopril arginine is a medication used primarily to treat high blood pressure, heart failure, and stable coronary artery disease. It belongs to the class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. This compound is a prodrug, which means it is metabolized in the body to its active form, perindoprilat. This compound works by relaxing blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Mechanism of Action

Target of Action

Perindopril arginine, also known as Perindopril L-arginine, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is a key regulator of blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, disrupting the RAAS pathway . This results in vasodilation, reduced secretion of vasopressin, decreased production and release of aldosterone, among other effects . Collectively, these changes help to lower blood pressure.

Pharmacokinetics

This compound is rapidly metabolized in the liver to perindoprilat, its active metabolite . The onset of action is observed within 1 to 2 hours, with peak effect achieved at around 4 to 6 hours . The elimination half-life of perindoprilat ranges from 3 to 10 hours . It is excreted in urine, with 4% to 12% excreted as unchanged drug .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the RAAS pathway, it causes vasodilation, which lowers blood pressure and increases the supply of blood and oxygen to the heart . This makes it effective in the treatment of conditions like hypertension and congestive heart failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of perindoprilat is increased in patients with hepatic impairment, resulting in higher plasma concentrations . Additionally, the plasma concentrations of perindopril and perindoprilat are approximately twice as high in patients over 70 years of age compared to younger patients .

Biochemical Analysis

Biochemical Properties

Perindopril Arginine is rapidly metabolized in the liver to perindoprilat, its active metabolite . Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Cellular Effects

This compound, through its active metabolite perindoprilat, exerts its effects on various types of cells, primarily the cells of the cardiovascular system . It works by blocking a substance in the body that causes the blood vessels to tighten . As a result, this compound relaxes the blood vessels, lowers blood pressure, and increases the supply of blood and oxygen to the heart .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of ACE . This prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, resulting in lower levels of angiotensin II . This, in turn, causes an increase in plasma renin activity and a reduction in aldosterone secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have sustained effects over time . Early studies revealed that, in addition to sustained 24-hour antihypertensive activity with once-daily dosing, this compound is able to reverse arterial remodeling in hypertensive patients .

Metabolic Pathways

This compound is extensively metabolized, with only 4-12% of the dose recovered in urine following oral administration . It is metabolized via first pass effect (62%) and systemic hydrolysis (38%) to perindoprilat, its active metabolite .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the bloodstream . Its transport across biological membranes might be regulated by membrane transporters .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it can be inferred that it interacts with ACE, which is found on the surface of cells, particularly in the lungs and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perindopril arginine involves several steps. Initially, perindopril is synthesized through a series of chemical reactions. The key steps include the formation of the indole ring and the attachment of the ethoxycarbonyl group. The final step involves the reaction of perindopril with L-arginine to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves standard wet granulation techniques followed by film coating. The granules are prepared by homogenizing microcrystalline cellulose in a high-shear mixer, followed by the addition of the granulation liquid. The granules are then dried and coated to form the final product .

Chemical Reactions Analysis

Types of Reactions: Perindopril arginine undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is perindoprilat, which is the active metabolite responsible for its therapeutic effects .

Scientific Research Applications

Perindopril arginine has a wide range of scientific research applications:

Comparison with Similar Compounds

    Lisinopril: Another ACE inhibitor used to treat high blood pressure and heart failure.

    Amlodipine: A calcium channel blocker used for similar indications but works through a different mechanism.

    Ramipril: An ACE inhibitor with similar therapeutic uses.

Uniqueness: Perindopril arginine is unique in its formulation as an arginine salt, which provides better stability and bioavailability compared to other forms such as perindopril erbumine. This makes it a preferred choice in certain clinical settings .

Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSJJXKEWBUTI-YDYAIEMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210159
Record name Perindopril L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612548-45-5
Record name Perindopril L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612548-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perindopril arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612548455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindopril L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoic acid-(2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PERINDOPRIL ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFT5IM1KGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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